molecular formula C19H21N3O4S B2984019 N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 832684-53-4

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2984019
CAS No.: 832684-53-4
M. Wt: 387.45
InChI Key: WTKFKTJMKZKSRO-UHFFFAOYSA-N
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Description

Methoxyacetylfentanyl, commonly known as MAF, is an opioid analgesic that is an analog of fentanyl and has been sold online as a designer drug . It is structurally related to fentanyl, which is a 4-anilidopiperidine and a controlled substance widely used in medicine in anaesthesia and for pain management .


Molecular Structure Analysis

The molecular formula of Methoxyacetylfentanyl is C22H28N2O2 and its molar mass is 352.478 g·mol −1 .


Physical And Chemical Properties Analysis

The molecular formula of Methoxyacetylfentanyl is C22H28N2O2 and its molar mass is 352.478 g·mol −1 .

Scientific Research Applications

Synthesis of Pyrazoles

A study by Moosavi‐Zare et al. (2013) employed disulfonic acid imidazolium chloroaluminate as a novel acidic and heterogeneous catalyst for the efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles through a one-pot multi-component condensation approach. This method highlights the potential for green and efficient synthesis techniques in the development of complex organic compounds, potentially including N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (Moosavi‐Zare et al., 2013).

Microbial Reduction

Patel et al. (1993) demonstrated the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, producing a chiral intermediate potentially relevant for the synthesis of complex molecules like this compound. This method showcases the utility of biocatalysis in achieving high optical purities and yields in chemical synthesis (Patel et al., 1993).

Chemical Interactions and Properties

Methanesulfonamide Inhibition Properties

Research by Olasunkanmi et al. (2016) explored the adsorption characteristics and inhibition of corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, revealing insights into the protective capabilities of sulfonamide groups. This study could offer a perspective on the chemical stability and protective potential of this compound in various environments (Olasunkanmi et al., 2016).

Safety and Hazards

Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have killed hundreds of people throughout Europe and the former Soviet republics since the most recent resurgence in use began in Estonia in the early 2000s, and novel derivatives continue to appear .

Properties

IUPAC Name

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-26-13-19(23)22-18(14-7-4-3-5-8-14)12-17(20-22)15-9-6-10-16(11-15)21-27(2,24)25/h3-11,18,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKFKTJMKZKSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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